Ganglioside GM3 (Bovine Milk ammonium salt)
Overview
Description
Ganglioside GM3 (Bovine Milk ammonium salt) is a monosialoganglioside that contains mainly N-acetylneuraminic acid. It plays a crucial role in immunoregulation and the biosynthesis and metabolism of higher gangliosides. This compound is known for its ability to inhibit epidermal growth factor receptor tyrosine kinase activity and protein kinase C activity, making it significant in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganglioside GM3 can be synthesized through a series of complex chemical reactions involving the assembly of its constituent sugars and lipids. The synthetic route typically involves the glycosylation of ceramide with sialic acid derivatives under specific reaction conditions. The process requires precise control of temperature, pH, and the use of catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of Ganglioside GM3 often involves extraction from natural sources such as bovine milk. The extraction process includes high-performance thin-layer chromatography (HPTLC) for separation and purification. The compound is then converted to its ammonium salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Ganglioside GM3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ceramide backbone, affecting the biological activity of the compound.
Reduction: Reduction reactions can alter the functional groups on the sugar moiety, impacting its interaction with other biomolecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified gangliosides with altered biological activities. These modifications can enhance or inhibit specific cellular functions, making them useful in various research applications .
Scientific Research Applications
Ganglioside GM3 has a wide range of scientific research applications:
Chemistry: It is used as a substrate for studying enzymatic reactions involving neuraminidases and glycosyltransferases.
Biology: Ganglioside GM3 plays a role in cell signaling, cell adhesion, and modulation of immune responses. .
Medicine: This compound has potential therapeutic applications in cancer treatment due to its antiproliferative and pro-apoptotic effects on tumor cells.
Mechanism of Action
Ganglioside GM3 exerts its effects through several mechanisms:
Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase: This inhibition affects cell growth and proliferation.
Inhibition of Protein Kinase C Activity: This action modulates various cellular processes, including signal transduction and immune responses.
Regulation of Cytokine Production: Ganglioside GM3 prevents the production of cytokines, thereby modulating immune functions.
Modulation of Insulin Signaling: By inducing the dissociation of the insulin receptor-caveolin-1 complex, Ganglioside GM3 contributes to insulin resistance in adipocytes.
Comparison with Similar Compounds
Similar Compounds
Ganglioside GM1: Another monosialoganglioside with similar biological functions but different structural features.
Ganglioside GD3: A disialoganglioside involved in similar cellular processes but with additional sialic acid residues.
Ganglioside GT1b: A trisialo ganglioside with more complex structure and functions
Uniqueness
Ganglioside GM3 is unique due to its specific structure, which allows it to interact with various molecular targets and pathways. Its ability to inhibit key enzymes and modulate immune responses makes it distinct from other gangliosides .
Properties
IUPAC Name |
azanium;(2S)-5-acetamido-2-[2-[4,5-dihydroxy-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/t39?,40?,42?,43?,44?,45?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNLPVAMQNXIG-HOIRUYDLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)O[C@@]3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111N3O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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